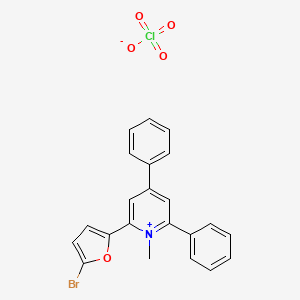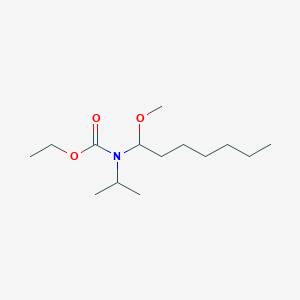
Ethyl (1-methoxyheptyl)propan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1-methoxyheptyl)propan-2-ylcarbamate is a chemical compound with a molecular formula of C13H27NO3. This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-methoxyheptyl)propan-2-ylcarbamate typically involves the reaction of 1-methoxyheptanol with isopropyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1-methoxyheptanol+isopropyl isocyanate→Ethyl (1-methoxyheptyl)propan-2-ylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1-methoxyheptyl)propan-2-ylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 1-methoxyheptanol and isopropylamine.
Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl group, forming 1-hydroxyheptyl derivatives.
Substitution: The carbamate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 1-methoxyheptanol and isopropylamine.
Oxidation: 1-hydroxyheptyl derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (1-methoxyheptyl)propan-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethyl (1-methoxyheptyl)propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Ethyl (1-methoxyheptyl)propan-2-ylcarbamate can be compared with other carbamate compounds, such as:
- Methyl carbamate
- Ethyl carbamate
- Isopropyl carbamate
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the 1-methoxyheptyl group enhances its solubility and reactivity compared to simpler carbamates.
Similar Compounds
- Methyl carbamate : A simpler carbamate with a methyl group.
- Ethyl carbamate : Similar to this compound but lacks the methoxyheptyl group.
- Isopropyl carbamate : Contains an isopropyl group instead of the methoxyheptyl group.
Propiedades
Número CAS |
114649-24-0 |
|---|---|
Fórmula molecular |
C14H29NO3 |
Peso molecular |
259.38 g/mol |
Nombre IUPAC |
ethyl N-(1-methoxyheptyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H29NO3/c1-6-8-9-10-11-13(17-5)15(12(3)4)14(16)18-7-2/h12-13H,6-11H2,1-5H3 |
Clave InChI |
IIQJCPIUHMGMJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(N(C(C)C)C(=O)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


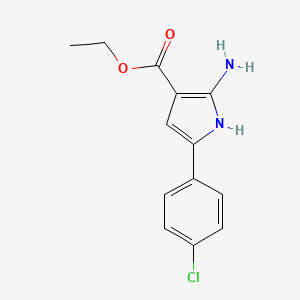
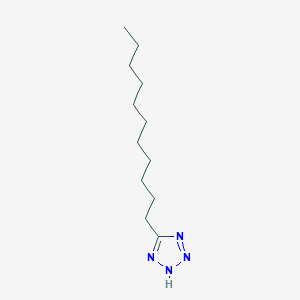

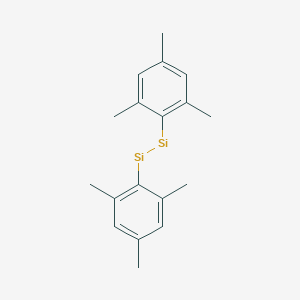
![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
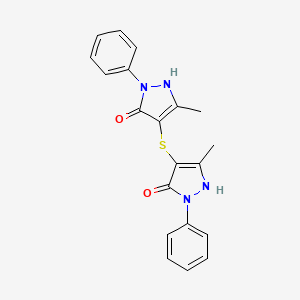
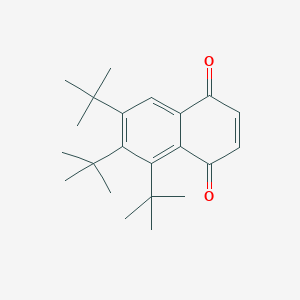
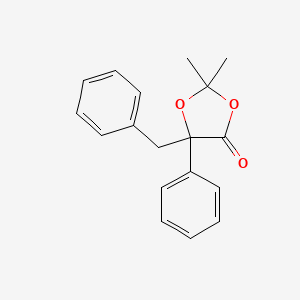

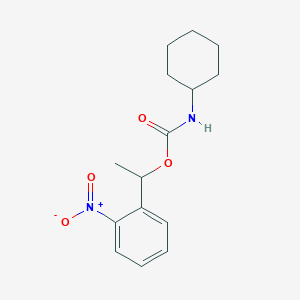
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
